20-Hydroxyecdysone 22-acetate

説明

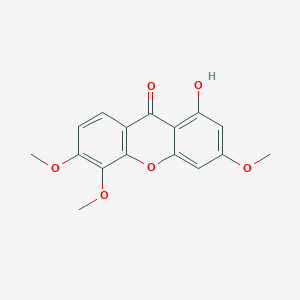

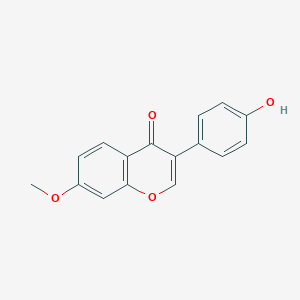

20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid hormone which controls the ecdysis (moulting) and metamorphosis of arthropods . It is also a phytoecdysteroid produced by various plants, including Cyanotis vaga, Ajuga turkestanica and Rhaponticum carthamoides where its purpose is presumably to disrupt the development and reproduction of insect pests . In arthropods, 20-hydroxyecdysone acts through the ecdysone receptor . Although mammals lack this receptor, 20-hydroxyecdysone affects mammalian biological systems . 20-Hydroxyecdysone 22-Acetate is used in the preparation of steroidal ligands and their use in gene switch modulation .

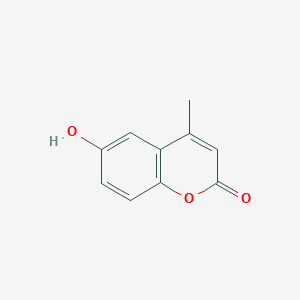

Molecular Structure Analysis

The molecular formula of 20-Hydroxyecdysone is C27H44O7 . The molecular structure of 20-Hydroxyecdysone 2,3:20,22-diacetonide, which is similar to 20-Hydroxyecdysone 22-acetate, is available .科学的研究の応用

Defensive Function in Insects

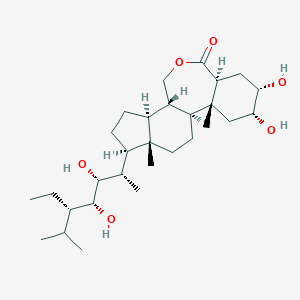

20-Hydroxyecdysone 22-acetate has been identified as a major component in the secretion of elytral and pronotal glands of Chrysolina carnifex, a leaf beetle. This high concentration of ecdysteroid in an insect's exocrine secretion is discussed in terms of its potential defensive function against predators or parasites (Laurent, Braekman, Daloze, & Pasteels, 2003).

Synthesis for Potential Drug Creation

A scheme for the selective conjugation of 20-Hydroxyecdysone (20E) at the 22-position, with the synthesis of 20E 22-esters from both lower and higher fatty acids, has been developed. This opens prospects for the creation of drugs with prolonged action (Politova, Punegov, Volodin, & Ignatov, 2005).

Role in Ecdysteroid Metabolism

Research on selective acetylation of 20-hydroxyecdysone led to partial synthesis of various mono-, di-, and triacetate derivatives, some of which are minor, naturally occurring ecdysteroids. This provides insights into ecdysteroid metabolism and diversity (Suksamrarn & Pattanaprateep, 1995).

High Concentration in Developmental Stages of Arthropods

In Pycnogonum litorale, a marine arthropod, 20-Hydroxyecdysone 22-acetate is found in excessively high levels in all developmental stages, including embryos, larvae, and juveniles. This compound represents a significant portion of the total ecdysteroids in these stages, indicating its importance in arthropod development (Tomaschko & Bückmann, 1993).

Impact on Cellular Growth and Components

A study on the effects of 20-Hydroxyecdysone 22-acetate on Chlorella vulgaris, a green alga, reported stimulation of growth and cellular components like DNA, RNA, and proteins. This suggests potential broader biological roles of ecdysteroids beyond their known functions in arthropods (Bajguz & Dinan, 2004).

Clinical Potential for Neuromuscular, Cardio-Metabolic, and Respiratory Diseases

Research has shown the pharmaceutical and medical applications of 20-hydroxyecdysone in mammals, including anabolic, hypolipidemic, anti-diabetic, and anti-inflammatory effects. Clinical trials have evaluated its use in treating neuromuscular, cardio-metabolic, and respiratory diseases (Dinan, Dioh, Veillet, & Lafont, 2021).

Muscle-Specific Anabolic Effects in Vertebrates

20-Hydroxyecdysone was observed to increase muscle size in rats in a muscle-specific fashion. This suggests its potential as an anabolic agent in therapeutic treatments against muscle atrophy, providing an alternative to anabolic-androgenic steroids (Tóth, Szabó, Kacsala, Heger, & Zádor, 2008).

Structural Modification for Enhanced Biological Activity

Progress in the chemical structural modification of 20-hydroxyecdysone has been noted, with implications for its use in pharmacology. The modifications aim to enhance its biological activities, including promoting protein synthesis and improving cognitive functions (Hai, 2009).

将来の方向性

There is growing interest in the pharmaceutical and medical applications of 20-hydroxyecdysone (20E), a polyhydroxylated steroid which naturally occurs in low but very significant amounts in invertebrates, where it has hormonal roles, and in certain plant species . The effects of 20E have been evaluated in early stage clinical trials in healthy volunteers and in patients for the treatment of neuromuscular, cardio-metabolic or respiratory diseases . The prospects and limitations of developing 20E as a drug are discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

特性

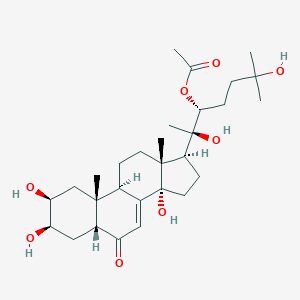

IUPAC Name |

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIZECBIJHIPCU-FORVDKSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575676 | |

| Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Hydroxyecdysone 22-acetate | |

CAS RN |

22799-02-6 | |

| Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。